molecular formula C15H14ClNO B14564079 Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)- CAS No. 61667-86-5

Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)-

Cat. No.: B14564079
CAS No.: 61667-86-5
M. Wt: 259.73 g/mol
InChI Key: XSFQUEVXTIEPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 3-chlorophenyl and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)- typically involves the reaction of 3-chloroaniline with benzyl chloride to form N-(3-chlorophenyl)-N-(phenylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-chlorophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucle

Properties

CAS No.

61667-86-5

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-benzyl-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c1-12(18)17(11-13-6-3-2-4-7-13)15-9-5-8-14(16)10-15/h2-10H,11H2,1H3

InChI Key

XSFQUEVXTIEPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.